(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic compound that features a benzofuran core, a phenylprop-2-en-1-ylidene moiety, and a fluorobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the phenylprop-2-en-1-ylidene group through a condensation reaction. The final step involves the sulfonation of the benzofuran derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-ylidene moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.
Substitution: The fluorobenzenesulfonate group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to changes in cellular pathways and physiological responses.
Properties
Molecular Formula |
C23H15FO5S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C23H15FO5S/c24-17-9-12-19(13-10-17)30(26,27)29-18-11-14-20-22(15-18)28-21(23(20)25)8-4-7-16-5-2-1-3-6-16/h1-15H/b7-4+,21-8- |
InChI Key |
NYMFBDFVEHZWMZ-KACMKLLYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.